Molecular Weight and Lipophilicity Differentiate N-Ethyl from N-Methyl and N-Benzyl Analogs
The N-ethyl substituent of 1-ethylindoline-3-carbaldehyde yields an intermediate molecular weight (175.23 g/mol) and lipophilicity profile relative to the N-methyl (161.20 g/mol) and N-benzyl (estimated MW > 235 g/mol) analogs . While direct logP data for this specific compound are not publicly available, the calculated logP for the structurally related 1-methylindole-3-carbaldehyde is 2.20 , and the parent indoline-3-carbaldehyde exhibits a logP of 0.71 [1]. The ethyl group is expected to increase logP by approximately 0.5–0.7 units compared to the methyl analog, enhancing membrane permeability while avoiding the excessive lipophilicity and potential toxicity associated with larger N-alkyl groups .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 175.23 g/mol |
| Comparator Or Baseline | 1-Methylindoline-3-carbaldehyde: 161.20 g/mol |
| Quantified Difference | +14.03 g/mol |
| Conditions | Calculated molecular weight based on molecular formula C₁₁H₁₃NO vs. C₁₀H₁₁NO |
Why This Matters
The intermediate molecular weight and projected logP of 1-ethylindoline-3-carbaldehyde position it favorably for lead optimization campaigns seeking balanced permeability and solubility relative to more polar (N-methyl) or more lipophilic (N-benzyl) alternatives.
- [1] NP-MRD. (n.d.). NP-Card for 2,3-dihydro-1H-indole-3-carbaldehyde (NP0317488). View Source
